molecular formula C13H25BrO2 B1366824 Methyl 12-bromododecanoate CAS No. 26825-95-6

Methyl 12-bromododecanoate

Cat. No.: B1366824
CAS No.: 26825-95-6
M. Wt: 293.24 g/mol
InChI Key: QNXOHINFQALBQN-UHFFFAOYSA-N
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Description

Methyl 12-bromododecanoate is an organic compound with the molecular formula C13H25BrO2. It is a brominated fatty acid ester, commonly used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in synthetic chemistry.

Biochemical Analysis

Biochemical Properties

Methyl 12-bromododecanoate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with lipase enzymes, which catalyze the hydrolysis of ester bonds in lipids. This compound can act as a substrate for these enzymes, leading to the formation of 12-bromododecanoic acid and methanol. Additionally, this compound may interact with transport proteins that facilitate its movement across cellular membranes .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For instance, this compound may enhance or inhibit the expression of genes involved in lipid metabolism, thereby impacting the overall metabolic flux within the cell . Furthermore, this compound can induce oxidative stress in certain cell types, leading to changes in cellular function and viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, this compound may inhibit the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis, by binding to its active site. This inhibition can lead to a decrease in fatty acid production and subsequent alterations in cellular lipid composition . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but may degrade when exposed to light or extreme temperatures. Over time, the degradation products of this compound can accumulate and potentially exert different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxification pathways and changes in metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress. Studies in rodents have shown that high doses of this compound can lead to significant alterations in lipid metabolism and increased production of reactive oxygen species . These findings highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of the brominated alkyl chain. This oxidation can lead to the formation of various metabolites, including 12-bromododecanoic acid and other oxidized derivatives . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, such as fatty acid-binding proteins, which help in its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its overall biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. This compound can be targeted to various cellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns can impact the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 12-bromododecanoate can be synthesized through the bromination of methyl 12-hydroxydodecanoate. One common method involves the use of carbon tetrabromide and triphenylphosphine in toluene. The reaction is typically carried out at room temperature for several hours, followed by filtration and concentration to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The scalability of the reaction allows for efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 12-bromododecanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form methyl 12-dodecanoate.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Methyl 12-aminododecanoate or methyl 12-thiododecanoate.

    Reduction: Methyl 12-dodecanoate.

    Oxidation: Various carboxylic acids and ketones.

Scientific Research Applications

Methyl 12-bromododecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 12-bromododecanoate involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group, facilitating substitution reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

    Methyl 12-hydroxydodecanoate: The precursor in the synthesis of methyl 12-bromododecanoate.

    Methyl 12-dodecanoate: The reduced form of this compound.

    Methyl 12-aminododecanoate: A substitution product of this compound.

Uniqueness: this compound is unique due to its bromine atom, which imparts distinct reactivity and allows for a variety of chemical transformations. This makes it a valuable intermediate in synthetic chemistry and industrial applications .

Properties

IUPAC Name

methyl 12-bromododecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXOHINFQALBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274811
Record name Dodecanoic acid, 12-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26825-95-6
Record name Dodecanoic acid, 12-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26825-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanoic acid, 12-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 12-Bromododecanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

12-Bromododecanoic acid (10 g, 35.8 mmol) was stirred with methanol (60 ml) and Toluene (180 ml). Trimethyl orthoformate (38 g, 358 mmol) and Amberlyst A-15 (ca. 1 g) were added. The reaction was mixed for 16 h. At some point the heating unit failed, So the reaction cooled from 70° C. to rt. The solution was heated to 70° C. and mixed for 24 h. TLC (2:1 heptane/AcOEt) indicated the reaction was incomplete. Trimethyl orthoformate (38 g, 358 mmol) and Amberlyst A-15 (1.4 g) were added, and the solution was stirred at 70° C. for 16 h. The sample was concentrated under vacuum to yield a brown oil (9.87 g). Vacuum distillation at 0.09 torr yielded two fractions of colorless oil (109-117° C., 6.95 g; 117-129° C., 1.17 g). These were combined and dissolved in AcOEt (100 ml) and washed with Sat. NaHCO3 (2×40 ml), dried over MgSO4 and concentrated under vacuum. The oil was dissolved in 20:1 AcOEt/TEA (10 ml) and added to a bed of silica (3 cm×7.5 cm dia). The column was eluted with AcOEt/TEA 20:1 (200 ml), and the filtrate was concentrated under vacuum. The oil was dissolved in AcOEt (100 ml) and washed with 1 N HCl (2×40 ml), dried over MgSO4 and concentrated under vacuum to yield a colorless oil (7.52 g, 72% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Name
heptane AcOEt
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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